

Application Notes and Protocols for A-349821 Administration in Preclinical Models

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Compound of Interest

Compound Name: A-349821

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Introduction

A-349821 is a potent and selective non-imidazole histamine H3 receptor antagonist/inverse agonist that has demonstrated nootropic (cognition-enhancing) effects in preclinical studies.^[1] The histamine H3 receptor is a presynaptic autoreceptor in the central nervous system that regulates the release of histamine and other neurotransmitters, making it a key target for cognitive and sleep-wake disorders.^{[1][2]} These application notes provide a comprehensive overview of the administration routes for **A-349821** in preclinical models, based on published research. Detailed protocols for key in vivo experiments are also provided to assist researchers in their study design.

Data Presentation: A-349821 Administration and Dosing in Preclinical Models

The following tables summarize the quantitative data on **A-349821** administration routes, dosing, and applications in various preclinical models.

Table 1: Intravenous Administration of [³H]-**A-349821** for In Vivo Receptor Occupancy Studies

Parameter	Value	Species	Purpose	Reference
Administration Route	Intravenous (tail vein injection)	Rat (Sprague-Dawley)	In vivo receptor occupancy and biodistribution	[3]
Dose	1.5 µg/kg ([³ H]-A-349821)	Rat (Sprague-Dawley)	Biodistribution studies	[3]
Dose Range	0.5 to 120 µg/kg ([³ H]-A-349821)	Rat (Sprague-Dawley)	Receptor occupancy saturation studies	[3]
Vehicle	Not explicitly stated, likely saline	Rat (Sprague-Dawley)		
Volume	1 mL/kg	Rat (Sprague-Dawley)	[3]	

Table 2: Intraperitoneal Administration of **A-349821** for In Vivo Behavioral and Receptor Occupancy Inhibition Studies

Parameter	Value	Species/Model	Purpose	Reference
Administration Route	Intraperitoneal (i.p.)	Mouse	Blockade of (R)-alpha-methylhistamine-induced dipsogenia	[4]
Dose Range	0.4 - 4 mg/kg	Mouse	[4]	
Administration Route	Intraperitoneal (i.p.)	Rat (SHR pups)	Cognitive enhancement in a five-trial inhibitory avoidance model	[3][4]
Dose Range	1 - 10 mg/kg	Rat (SHR pups)	[4]	
Administration Route	Intraperitoneal (i.p.)	Rat (Sprague-Dawley)	Inhibition of [³ H]-A-349821 receptor occupancy	[3]
Vehicle	Not explicitly stated in abstracts			

Note: While the administration route for the behavioral studies in Esbenshade et al. (2004) is not explicitly stated in the abstract, subsequent studies by the same research group involving unlabeled H3 antagonists for in vivo receptor occupancy inhibition specify intraperitoneal administration, suggesting this is the likely route for the behavioral experiments as well.[3]

Experimental Protocols

Protocol 1: In Vivo Receptor Occupancy and Biodistribution of [³H]-A-349821 in Rats

Objective: To determine the in vivo binding of [³H]-A-349821 to histamine H3 receptors in the brain and its biodistribution.

Materials:

- **[³H]-A-349821**
- Male Sprague-Dawley rats (230-250 g)
- Vehicle (e.g., sterile saline)
- CO₂ chamber for anesthesia
- Dissection tools
- Dry ice
- Scintillation vials and cocktail
- Liquid scintillation counter

Procedure:

- Prepare the desired dose of [³H]-**A-349821** in the vehicle. For biodistribution, a dose of 1.5 µg/kg is recommended.[3]
- Administer the prepared [³H]-**A-349821** solution to the rats via tail vein injection at a volume of 1 mL/kg.[3]
- At designated time points post-injection (e.g., 15, 30, 45, 60, and 90 minutes), anesthetize the rats with CO₂ and decapitate.[3]
- Rapidly dissect the cerebral cortex and cerebellum and freeze the tissues separately on dry ice.[3]
- For analysis, thaw and weigh the brain tissues.
- Dissolve the tissue in a suitable solvent (e.g., Solvable™) and transfer to scintillation vials.
- Add scintillation cocktail and determine the amount of radioactivity using a liquid scintillation counter.

- Calculate the [^3H]-**A-349821** levels in DPM/mg of tissue. Receptor occupancy can be determined by the difference in radioactivity between the cortex (high H3 receptor density) and the cerebellum (low H3 receptor density).[3]

Protocol 2: Five-Trial Inhibitory Avoidance Test in Rat Pups for Cognitive Enhancement Assessment

Objective: To assess the efficacy of **A-349821** in improving cognitive performance.

Materials:

- **A-349821**
- Vehicle
- Spontaneously Hypertensive Rat (SHR) pups
- Inhibitory avoidance apparatus (a two-compartment box with a light and a dark chamber, with a grid floor in the dark chamber connected to a shock generator)
- Timer

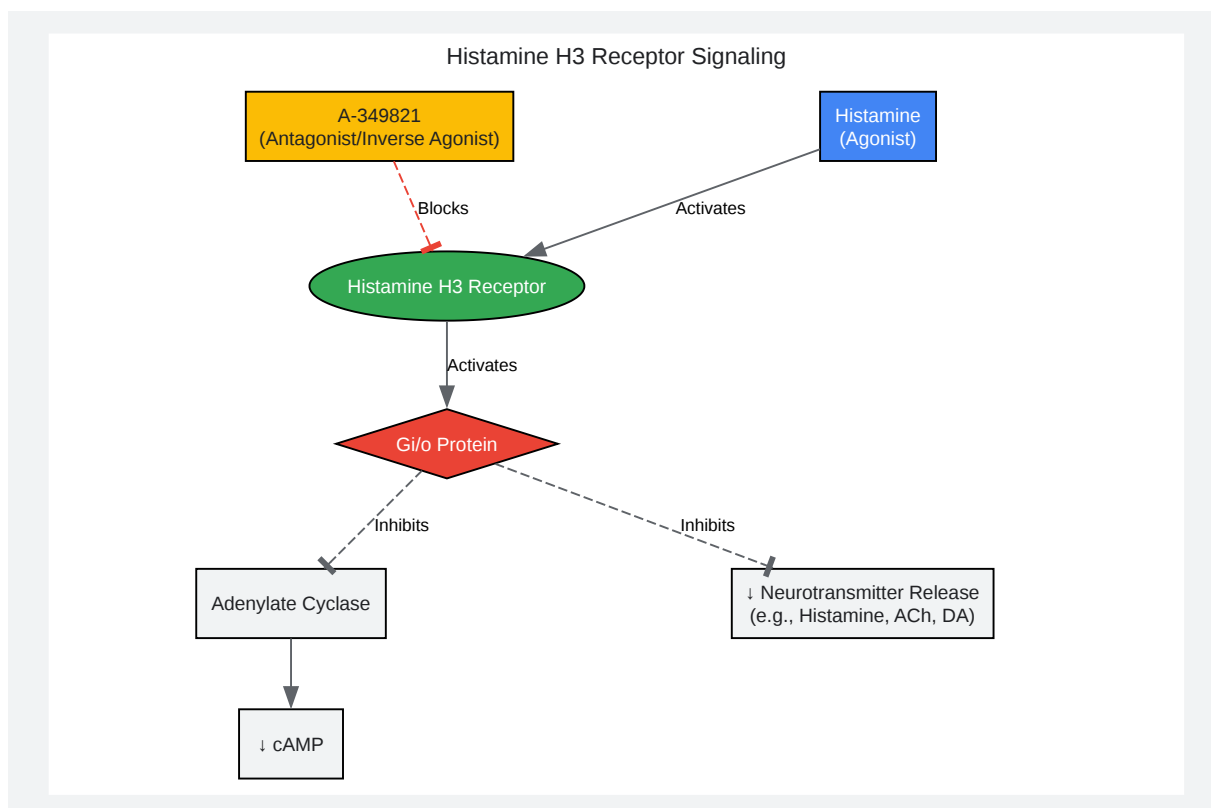
Procedure:

- Prepare the desired doses of **A-349821** (e.g., 1-10 mg/kg) in the appropriate vehicle.
- Administer **A-349821** or vehicle to the SHR pups via intraperitoneal (i.p.) injection at a specified time before the training trial.
- Training (Day 1):
 - Place the pup in the light compartment of the apparatus.
 - Start the timer when the pup is placed in the apparatus.
 - When the pup enters the dark compartment with all four paws, close the door and deliver a mild foot shock (e.g., 0.25 mA for 2 seconds).

- Record the latency to enter the dark compartment.
- Repeat this for a total of five trials.
- Testing (Day 2, typically 24 hours later):
 - Place the pup back into the light compartment.
 - Record the latency to enter the dark compartment (up to a maximum cutoff time, e.g., 300 seconds). No shock is delivered during the testing phase.
- An increase in the latency to enter the dark compartment during the testing phase is indicative of improved memory and cognitive enhancement.

Mandatory Visualizations

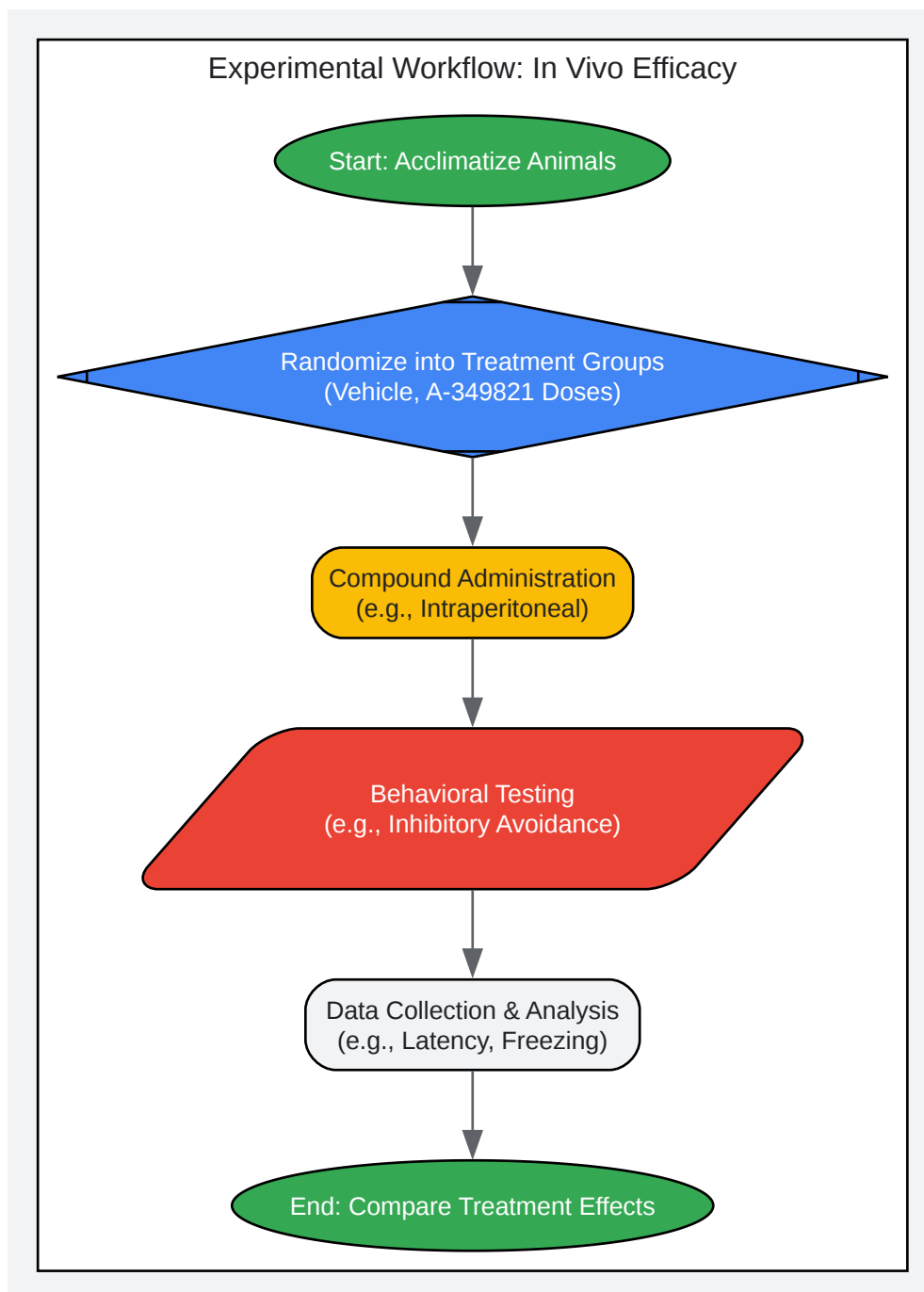
Histamine H3 Receptor Signaling Pathway



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Caption: **A-349821** blocks the inhibitory signaling of the H3 receptor.

Experimental Workflow for In Vivo Efficacy Testing



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Caption: Workflow for preclinical efficacy testing of **A-349821**.

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